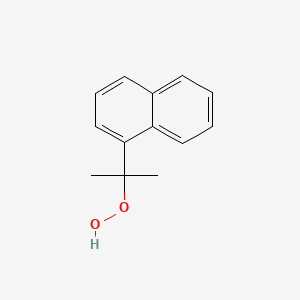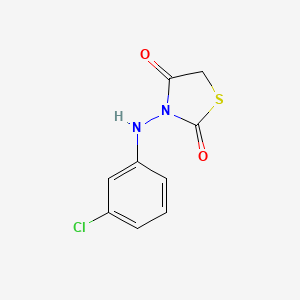![molecular formula C16H18N4O B14331246 N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide CAS No. 110191-76-9](/img/structure/B14331246.png)
N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide: is a synthetic organic compound that belongs to the class of perimidine derivatives This compound is characterized by the presence of a dimethylaminoethyl group attached to the perimidine ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide typically involves the reaction of 1H-perimidine-2-carboxylic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at ambient or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted perimidine derivatives.
Applications De Recherche Scientifique
Chemistry: N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to interact with nucleic acids and proteins. It is also investigated for its role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. Pathways affected by this compound include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core.
N,N-Dimethylaminoethanol: Contains a dimethylamino group but lacks the perimidine ring.
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry, similar dimethylaminoethyl group but different core structure.
Uniqueness: N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide is unique due to its perimidine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
110191-76-9 |
|---|---|
Formule moléculaire |
C16H18N4O |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-1H-perimidine-2-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-20(2)10-9-17-16(21)15-18-12-7-3-5-11-6-4-8-13(19-15)14(11)12/h3-8H,9-10H2,1-2H3,(H,17,21)(H,18,19) |
Clé InChI |
PDRLWSSBAJSIIE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
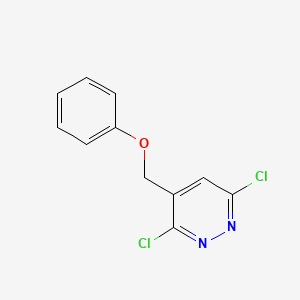
silane](/img/structure/B14331173.png)
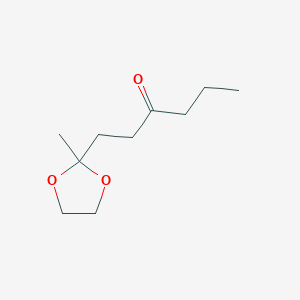

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

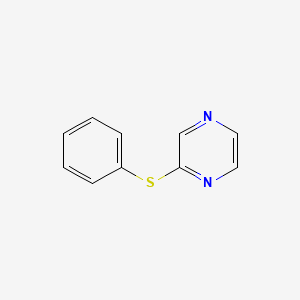

![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
